Product packaging for 2,3-Dichloro-4,5,6-trifluorophenol(Cat. No.:CAS No. 19758-06-6)

2,3-Dichloro-4,5,6-trifluorophenol

Cat. No.: B14133923
CAS No.: 19758-06-6
M. Wt: 216.97 g/mol
InChI Key: FRKHIRSCBHJVLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing Polyhalogenated Phenols within Contemporary Organic Chemistry and Material Science

Polyhalogenated phenols are a class of organic compounds that feature a hydroxyl group attached to an aromatic ring bearing multiple halogen atoms. These compounds are pivotal in various scientific domains. In organic chemistry, they serve as versatile building blocks and intermediates for synthesizing a wide array of more complex molecules. acs.org The presence of halogens can significantly influence the reactivity and regioselectivity of chemical transformations, making them valuable tools for synthetic chemists. researchgate.net

In material science, the incorporation of halogenated phenols into polymers and other materials can impart desirable properties. For instance, polybrominated phenols have been historically used as flame retardants. nih.gov The high electronegativity and atomic size of halogens can alter the electronic and physical characteristics of materials, leading to applications in areas such as electronics and specialized polymers. The study of these compounds is crucial for developing new materials with tailored functionalities.

Phenolic compounds, in general, are of great interest due to their widespread presence in nature and their critical role in the synthesis of pharmaceuticals, agrochemicals, dyes, and resins. researchgate.netacs.org The ability to precisely modify the phenolic scaffold through halogenation opens up avenues for creating novel molecules with enhanced or entirely new properties.

Rationale for Dedicated Academic Research on 2,3-Dichloro-4,5,6-trifluorophenol

The specific substitution pattern of this compound, with its mix of chlorine and fluorine atoms, makes it a particularly intriguing subject for dedicated research. The distinct electronic and steric effects of chlorine versus fluorine atoms on the same aromatic ring create a unique chemical environment. This complexity offers a rich platform for studying reaction mechanisms and developing new synthetic strategies that can selectively manipulate C-Cl versus C-F bonds.

Furthermore, this compound is a valuable precursor for creating highly functionalized aromatic compounds. The presence of five halogen substituents provides multiple sites for further chemical modification through reactions like nucleophilic aromatic substitution or metal-catalyzed cross-coupling. acs.org These modifications can lead to the synthesis of novel ligands for catalysis, advanced materials, or biologically active molecules. The unique combination of halogens can also be expected to influence the physicochemical properties of any resulting materials, such as thermal stability, lipophilicity, and electronic behavior.

Overview of Key Research Areas and Challenges for Complex Halogenated Phenols

The investigation of complex halogenated phenols like this compound encompasses several key research areas. A primary focus is the development of efficient and selective synthetic methods. The conversion of aryl halides to phenols, especially under mild conditions, remains a significant challenge in organic chemistry. nih.govresearchgate.net For polysubstituted systems, achieving regioselectivity—the ability to direct a reaction to a specific position on the molecule—is a major hurdle. researchgate.net

Another critical research area is the detailed characterization of their physical and chemical properties. Understanding how the number, type, and position of halogen atoms affect properties like acidity (pKa), reactivity, and spectral characteristics is fundamental to their application.

Finally, exploring the utility of these compounds as building blocks in material science and medicinal chemistry is a major driver of research. This includes their incorporation into polymers, the synthesis of novel catalytic systems, and their use as scaffolds for drug discovery. acs.orgresearchgate.net

The primary challenges in this field are often related to the synthesis. Traditional halogenation methods can lack regiocontrol and may use harsh reagents. acs.org Therefore, developing milder and more selective catalytic methods, including biocatalysis using halogenase enzymes, is an active area of research. acs.org Overcoming the ortho-para directing influence of the hydroxyl group to achieve meta-substitution is another long-standing synthetic challenge. researchgate.net Furthermore, the potential for these compounds to be persistent in the environment necessitates research into their degradation and detoxification. nih.gov

Below is a data table summarizing the key properties of related trifluorophenol isomers, which helps to contextualize the physical characteristics of halogenated phenols.

Property2,3,4-Trifluorophenol2,4,6-Trifluorophenol
Molecular Formula C6H3F3OC6H3F3O
Molecular Weight 148.08 g/mol sigmaaldrich.comnih.gov148.08 g/mol nih.gov
Physical Form Solid sigmaaldrich.comData not available
Melting Point 30-34 °C sigmaaldrich.comData not available
Boiling Point 69 °C at 43 mmHg sigmaaldrich.comData not available
Density 1.46 g/mL at 25 °C sigmaaldrich.comData not available
Refractive Index n20/D 1.465 sigmaaldrich.comData not available
CAS Number 2822-41-5 sigmaaldrich.comData not available

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6HCl2F3O B14133923 2,3-Dichloro-4,5,6-trifluorophenol CAS No. 19758-06-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dichloro-4,5,6-trifluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HCl2F3O/c7-1-2(8)6(12)5(11)4(10)3(1)9/h12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRKHIRSCBHJVLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Cl)F)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HCl2F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90613906
Record name 2,3-Dichloro-4,5,6-trifluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90613906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19758-06-6, 63183-99-3
Record name 2,3-Dichloro-4,5,6-trifluorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19758-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dichloro-4,5,6-trifluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90613906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Investigations of 2,3 Dichloro 4,5,6 Trifluorophenol

Electrophilic Aromatic Substitution Reactions on Polyhalogenated Phenols

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org For phenols, the hydroxyl (-OH) group is a powerful activating substituent, meaning it increases the rate of reaction compared to benzene (B151609). wikipedia.orgucalgary.ca It donates electron density to the ring through resonance, stabilizing the cationic intermediate (arenium ion) formed during the substitution. byjus.combritannica.com This activating influence is strongest at the positions ortho and para to the hydroxyl group, making the -OH group an ortho-, para- director. byjus.comchemistrysteps.com

However, in the case of 2,3-Dichloro-4,5,6-trifluorophenol, all ring positions are already substituted, leaving no hydrogen atoms for a typical SEAr reaction. Any potential electrophilic attack would have to occur via a different mechanism, such as ipso-substitution (attack at a position already carrying a substituent), which is generally less common and requires specific conditions.

Steric and Electronic Effects of Halogen Substituents on Reactivity

The reactivity of a substituted phenol (B47542) in SEAr is determined by the cumulative electronic and steric effects of all its substituents.

Electronic Effects: Halogens introduce a duality of electronic effects. They are more electronegative than carbon, exerting an electron-withdrawing inductive effect (-I) that deactivates the ring towards electrophilic attack. Conversely, they possess lone pairs of electrons that can be donated to the aromatic ring via a resonance effect (+R), which is activating and ortho-, para-directing. For chlorine and fluorine, the inductive effect generally outweighs the resonance effect, making them net deactivators. wikipedia.org In this compound, the presence of five strongly electronegative halogen atoms (two chlorine, three fluorine) results in a highly electron-deficient, and therefore strongly deactivated, aromatic ring. This deactivation makes electrophilic attack extremely difficult.

Steric Effects: Steric hindrance can play a significant role in directing the position of electrophilic attack, often favoring the less crowded para position over the ortho positions. chemistrysteps.comrefinerlink.com In this compound, the ring is exceptionally crowded with substituents, which would sterically hinder the approach of any potential electrophile.

The combination of these effects is summarized in the table below.

SubstituentPositionElectronic Effect (vs. H)Steric Effect
-OH C1Activating (+R > -I), o,p-directingModerate
-Cl C2, C3Deactivating (-I > +R), o,p-directingLarge
-F C4, C5, C6Deactivating (-I > +R), o,p-directingSmall

This table illustrates the general electronic and steric properties of the substituents on the phenolic ring.

Given the severe electronic deactivation and the lack of available hydrogen atoms, this compound is not expected to undergo standard electrophilic aromatic substitution reactions.

Regioselectivity and Isomer Distribution Analysis

Regioselectivity in SEAr is determined by which position on the ring leads to the most stable intermediate arenium ion. libretexts.org Activating groups, like the hydroxyl group, stabilize intermediates where the positive charge is delocalized onto the ortho and para positions. libretexts.orgyoutube.com Deactivating groups, such as nitro groups, direct incoming electrophiles to the meta position to avoid placing a positive charge adjacent to the electron-withdrawing group. libretexts.orgyoutube.com

For this compound, a hypothetical regioselectivity analysis is moot due to the absence of reaction sites. If a reaction were forced, it would not follow typical SEAr pathways, and predicting the outcome would require specific experimental investigation into ipso-substitution or ring-opening reactions under harsh conditions. For less substituted phenols, the ratio of ortho to para isomers depends on factors like the size of the electrophile, the solvent, and the temperature. chemistrysteps.commlsu.ac.in

Nucleophilic Aromatic Substitution Reactions (SNAr)

In contrast to its inertness towards electrophiles, the electron-deficient nature of the this compound ring makes it a prime candidate for nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com This reaction involves a nucleophile attacking an electron-poor aromatic ring and replacing a leaving group. masterorganicchemistry.com The presence of strong electron-withdrawing groups is crucial for stabilizing the negatively charged intermediate (a Meisenheimer complex). masterorganicchemistry.com The five halogen atoms on the ring serve this purpose effectively.

Halogen Displacement Mechanisms and Leaving Group Ability

The SNAr mechanism proceeds in two steps: addition of the nucleophile to form a resonance-stabilized carbanion, followed by elimination of the leaving group to restore aromaticity. The first step is typically rate-determining. masterorganicchemistry.com

In polyhalogenated compounds, the identity of the leaving group is critical. While C-F bonds are the strongest carbon-halogen bonds, fluorine is often the best leaving group in SNAr reactions. This is because its high electronegativity strongly stabilizes the transition state and the Meisenheimer intermediate. The typical leaving group ability in activated systems is F > Cl > Br > I. masterorganicchemistry.com

For this compound, nucleophilic attack is most likely to displace one of the fluorine atoms, particularly the one at the C4 position (para to the hydroxyl/phenoxide group). The negative charge of the Meisenheimer intermediate is most effectively stabilized when the electron-withdrawing group is positioned ortho or para to the site of attack.

Formation of Substituted Ethers and Esters via Phenoxide Intermediates

Substituted ethers and esters of this compound can be formed through two distinct pathways.

O-Alkylation/O-Acylation: The phenolic proton is acidic and can be removed by a base to form the corresponding 2,3-dichloro-4,5,6-trifluorophenoxide ion. This phenoxide is a potent nucleophile at the oxygen atom and can react with alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) in Williamson ether synthesis or Schotten-Baumann type reactions, respectively, to yield the corresponding ether or ester. In this case, the aromatic ring itself is not attacked.

Nucleophilic Aromatic Substitution (SNAr): The aromatic ring itself can be attacked by an external nucleophile, such as an alkoxide (e.g., sodium methoxide) or a carboxylate. This would lead to the displacement of a halogen (likely fluorine) and the formation of a polyhalogenated anisole (B1667542) or phenyl ester derivative. For example, reaction with sodium methoxide (B1231860) could potentially yield 2,3-dichloro-5,6-difluoro-4-methoxyphenol.

The table below outlines potential SNAr reactions.

Nucleophile (Nu⁻)Target PositionLeaving GroupProduct
CH₃O⁻ (Methoxide)C4F⁻2,3-Dichloro-5,6-difluoro-4-methoxyphenol
NH₃ (Ammonia)C4F⁻4-Amino-2,3-dichloro-5,6-difluorophenol
RS⁻ (Thiolate)C4F⁻2,3-Dichloro-4-(alkylthio)-5,6-difluorophenol

This table provides hypothetical examples of SNAr reactions on this compound, assuming preferential attack at the C4 position.

Oxidation Pathways and Radical Intermediate Formation

Phenols are susceptible to oxidation, and this reactivity is retained in polyhalogenated derivatives. libretexts.org The oxidation of polychlorinated phenols, often studied in the context of environmental remediation, provides insight into the likely pathways for this compound. acs.org

The initial step in the oxidation of a phenol is typically the abstraction of the hydrogen atom from the hydroxyl group, forming a phenoxyl radical. This radical is resonance-stabilized, with the unpaired electron delocalized over the aromatic ring.

Once formed, the 2,3-dichloro-4,5,6-trifluorophenoxyl radical can undergo several subsequent reactions:

Radical Coupling: Two phenoxyl radicals can couple to form dimeric products. This can lead to the formation of polyhalogenated diphenyl ethers or polyhalogenated biphenyls. acs.org

Further Oxidation to Quinones: The phenoxyl radical can be further oxidized to form quinone-like structures. libretexts.org Given the substitution pattern, oxidation of this compound could potentially yield a highly halogenated benzoquinone derivative, likely through the loss of one or more halogen substituents.

Hydroxylation and Ring Cleavage: In the presence of strong oxidizing agents like those in Fenton-like systems (which generate hydroxyl radicals), hydroxylation of the ring can occur. acs.org This process involves the attack of a hydroxyl radical on the aromatic ring, forming a dihydroxy-cyclohexadienyl radical intermediate. acs.orgnih.gov Subsequent reactions can lead to the formation of polyhalogenated catechols or hydroquinones, or under more aggressive conditions, cleavage of the aromatic ring to form smaller, aliphatic acids. scilit.comnih.gov

The potential products from these oxidation pathways are summarized below.

Oxidation PathwayKey IntermediatePotential Product Class
Radical Coupling Phenoxyl RadicalPolyhalogenated Biphenyls, Polyhalogenated Diphenyl Ethers
Further Oxidation Phenoxyl RadicalPolyhalogenated Benzoquinones
Hydroxyl Radical Attack Dihydroxy-cyclohexadienyl RadicalPolyhalogenated Catechols, Ring-Cleavage Products

This table summarizes the major oxidation pathways and resulting product types expected for this compound based on literature for related compounds.

Enzymatic Dehalogenation Mechanisms (e.g., Dehaloperoxidases)

Enzymatic systems, particularly those involving dehaloperoxidases (DHPs), play a role in the initial steps of degrading halogenated phenols. Dehaloperoxidases, heme-containing enzymes found in marine organisms, are known to catalyze the oxidation of a variety of halogenated phenols. While direct studies on this compound are not extensively documented, the mechanism can be inferred from research on similar compounds like 2,4,6-tribromophenol (B41969) and other polychlorinated phenols.

The catalytic cycle of DHP typically requires the substrate to bind to the enzyme before the reaction with a cosubstrate, such as hydrogen peroxide, can occur effectively. This binding activates the enzyme. The reaction proceeds via a two-electron oxidation mechanism, where the ferric form of the enzyme is activated by hydrogen peroxide to a highly reactive intermediate species. This intermediate then oxidizes the bound halophenol. For para-halogenated phenols, this process often results in oxidative dehalogenation, yielding the corresponding p-quinone. In the case of this compound, this enzymatic action would likely target one of the chlorine atoms, potentially leading to the formation of a dichlorotrifluorobenzoquinone.

Photo-oxidative Degradation Mechanisms and Reactive Oxygen Species

Photo-oxidative degradation is a significant pathway for the transformation of phenolic compounds in the environment, driven by the generation of reactive oxygen species (ROS). The process is initiated by the absorption of UV light, which can lead to the formation of ROS such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂•⁻) in the presence of photosensitizers or photocatalysts like TiO₂. nih.govgoogle.com

These highly reactive species are central to the degradation of the phenol molecule. The mechanism involves several key steps:

Hydroxyl Radical Attack: The electrophilic •OH radical readily attacks the electron-rich aromatic ring of the phenol. This can lead to the addition of hydroxyl groups to the ring, forming hydroxylated intermediates. acs.org

Ring Opening: Subsequent attacks by ROS can lead to the cleavage of the stable aromatic ring, producing various aliphatic intermediates. acs.orgnih.gov

Mineralization: Ultimately, these smaller organic fragments can be broken down into carbon dioxide, water, and inorganic halides. nih.gov

The degradation of pentachlorophenol, for instance, has been shown to proceed through the action of these reactive oxygen species. google.com For this compound, a similar mechanism is expected, where ROS would attack the aromatic nucleus, initiating a cascade of reactions that break down the complex halogenated structure.

Formation of Halogenated Quinones and Hydroxyquinones

The oxidation of halogenated phenols frequently leads to the formation of halogenated quinones. This transformation can be initiated by enzymatic action or chemical oxidants. For example, the enzymatic oxidation of 2,4,6-trichlorophenol (B30397) by lignin (B12514952) peroxidase or manganese peroxidase yields 2,6-dichloro-1,4-benzoquinone. acsgcipr.org This quinone is a key intermediate that can undergo further reactions.

Once formed, the halogenated quinone can be reduced to the corresponding halogenated hydroquinone (B1673460). acsgcipr.org This reduction can be a biological process, carried out by cellular mechanisms. acsgcipr.org The resulting hydroquinone may then undergo further transformations.

Hydroxyquinones can be formed through several pathways, including the direct insertion of hydroxyl radicals into a quinone ring or the oxidation of hydroquinone derivatives. epa.gov In the degradation pathway of 2,4,6-trichlorophenol, the intermediate 2,6-dichloro-1,4-dihydroxybenzene (a hydroquinone) can be hydroxylated to form 5-chloro-1,2,4-trihydroxybenzene before further dechlorination. acsgcipr.org This indicates that for this compound, oxidation would likely form a dichlorotrifluoro-benzoquinone, which could then be converted to a dichlorotrifluoro-hydroxyquinone or other hydroxylated species as part of its degradation cascade.

Reductive Transformations of Polyhalogenated Phenols

Reductive pathways are crucial for the complete dehalogenation of polyhalogenated phenols, often targeting the carbon-halogen bonds that were not removed through initial oxidative steps. These transformations can be achieved through catalytic chemical methods or microbial action.

Catalytic Hydrogenation Studies for Selective Dehalogenation

Catalytic hydrogenation is a powerful method for the reductive cleavage of carbon-halogen bonds (hydrogenolysis). acsgcipr.org This process typically employs a heterogeneous precious metal catalyst, such as palladium (Pd) or platinum (Pt), and a source of hydrogen. acsgcipr.orgnih.gov

The selectivity of dehalogenation is a key aspect of these studies. Generally, the ease of hydrogenolysis for halogens on an aromatic ring is I > Br > Cl > F. This hierarchy suggests that for a compound like this compound, the chlorine atoms would be preferentially removed over the fluorine atoms under controlled hydrogenation conditions.

In addition to dehalogenation, catalytic hydrogenation can also reduce the aromatic ring itself. The stereochemical outcome of this ring reduction can be controlled by the choice of catalyst. For example, heterogeneous palladium catalysts often favor the trans-selective hydrogenation of phenol derivatives to yield trans-cyclohexanols, a strategically important outcome as it is the opposite of the more commonly obtained cis-isomers. nih.gov Conversely, using rhodium-based catalysts can switch the selectivity to favor the formation of cis-isomers. nih.gov

Table 1: Catalytic Hydrogenation of Phenol Derivatives
CatalystSubstrate TypePrimary ProductKey Outcome/Selectivity
Palladium on Carbon (Pd/C)Halogenated PhenolsDehalogenated Phenol / CyclohexanolPreferential C-Cl over C-F hydrogenolysis
Palladium on Alumina (Pd/Al₂O₃)Phenol Derivativestrans-Cyclohexanolstrans-selective arene hydrogenation. nih.gov
Rhodium on Carbon (Rh/C)Phenol Derivativescis-Cyclohexanolscis-selective arene hydrogenation. nih.gov
Palladium on Mesoporous Graphitic Carbon Nitride (Pd@mpg-C₃N₄)PhenolCyclohexanoneHigh selectivity for ketone formation in aqueous media. nih.gov

Reductive Defluorination and Dechlorination Pathways

Microbial reductive dehalogenation is a well-documented environmental fate for many chlorinated aromatic compounds. nih.gov Under anaerobic conditions, microorganisms can use these compounds as electron acceptors in a process called halorespiration. frtr.gov For polychlorinated phenols and biphenyls, this process typically begins with the removal of chlorine atoms from the meta and para positions. nih.govoup.com

Reductive dechlorination is significantly more common and occurs under milder conditions than reductive defluorination. The carbon-fluorine bond is the strongest single bond in organic chemistry, making its cleavage exceptionally difficult. researchgate.net Consequently, microbial defluorination is a rarer and slower process. Proposed mechanisms for enzymatic reductive defluorination include a Birch reduction-like pathway. researchgate.net

For this compound, a sequential reductive pathway is anticipated. The compound would likely first undergo reductive dechlorination, where microbes remove the two chlorine atoms. The resulting trifluorophenol would be substantially more recalcitrant, requiring more specialized microorganisms or harsher chemical conditions to achieve subsequent reductive defluorination.

Functionalization and Derivatization Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl (-OH) group is the primary site for the functionalization and derivatization of this compound. Its acidic proton and nucleophilic oxygen atom allow for a range of classical reactions. Direct functionalization of the aromatic ring itself is challenging due to the high reactivity of the hydroxyl group, which can interfere with reaction conditions and directs electrophilic substitution primarily to the ortho and para positions. nih.gov

Common derivatization reactions involving the hydroxyl group include:

Etherification: The phenolic proton can be removed by a base to form a phenoxide ion. This potent nucleophile can then react with alkyl halides (e.g., Williamson ether synthesis) or other electrophiles to form ethers. This approach has been described for the synthesis of alkyl and benzyl (B1604629) ethers of trifluorophenol derivatives. google.com

Esterification: Phenols react with acyl chlorides or acid anhydrides to form phenyl esters. youtube.com This reaction converts the hydroxyl group into an ester functionality, altering the compound's chemical properties.

Salt Formation: As a weak acid, the phenol reacts with strong bases like sodium hydroxide (B78521) to form a sodium phenoxide salt. youtube.com

O-Alkylation and O-Acylation Reactions

O-alkylation (the formation of ethers) and O-acylation (the formation of esters) are fundamental reactions of phenols. Generally, O-alkylation is achieved by reacting the corresponding phenoxide with an alkyl halide (e.g., Williamson ether synthesis). O-acylation is typically performed by reacting the phenol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base.

For this compound, these reactions would lead to the formation of 2,3-dichloro-4,5,6-trifluorophenoxy ethers and esters, respectively. The reaction conditions, such as the choice of base, solvent, and temperature, would be crucial for optimizing the yield and preventing potential side reactions, such as nucleophilic aromatic substitution of the fluorine or chlorine atoms, although the high degree of halogenation might render the ring less susceptible to further substitution. However, specific documented examples and research findings for these reactions on this compound are not present in the available literature.

Coupling Reactions for Extended Molecular Architectures

The phenolic hydroxyl group and the halogen substituents on the aromatic ring of this compound present potential sites for various coupling reactions to build more complex molecules. These could include the formation of diaryl ethers through reactions like the Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination-type C-O coupling.

Furthermore, the chlorine atoms on the ring could theoretically participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira reactions, to form C-C bonds with other organic moieties. This would involve an organometallic reagent coupling with the chlorinated positions of the phenol. The regioselectivity of such reactions would be an important area of investigation.

Despite the theoretical potential for these coupling reactions, a review of scientific databases and patent literature does not yield specific studies or data on the participation of this compound in such transformations for the creation of extended molecular architectures. Further research would be required to explore and document the scope and mechanisms of these reactions for this particular compound.

Advanced Spectroscopic Characterization of 2,3 Dichloro 4,5,6 Trifluorophenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for determining the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the number and types of atoms, their connectivity, and their spatial relationships. For 2,3-Dichloro-4,5,6-trifluorophenol, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, would be required for a complete structural assignment.

High-Resolution ¹H NMR for Proton Environments and Coupling Constants

The ¹H NMR spectrum of this compound is expected to be relatively simple, primarily showing a single resonance corresponding to the hydroxyl (-OH) proton. The chemical shift of this proton can be highly variable, typically appearing in the range of 5-8 ppm, and is sensitive to factors such as solvent, concentration, and temperature due to hydrogen bonding.

In a non-interacting solvent, a sharper singlet would be anticipated. However, in solvents capable of hydrogen bonding (like DMSO-d₆ or acetone-d₆), the peak would likely be broader and shifted further downfield. Due to the absence of adjacent protons, this peak would appear as a singlet, although long-range coupling to the fluorine atoms on the aromatic ring is a possibility, which might lead to some peak broadening.

¹³C NMR Spectroscopic Insights into Carbon Framework

The ¹³C NMR spectrum is crucial for mapping the carbon skeleton of the molecule. For this compound, six distinct signals are expected, one for each of the six carbon atoms in the benzene (B151609) ring, as they are all in unique chemical environments. The chemical shifts of these carbons are significantly influenced by the attached substituents (OH, Cl, F).

The carbon atom bonded to the hydroxyl group (C-1) would typically resonate in the downfield region of the aromatic spectrum. The carbons bonded to the highly electronegative fluorine and chlorine atoms will also experience significant shifts. The expected chemical shift ranges are influenced by the additive effects of the substituents.

Table 1: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon AtomAttached Substituent(s)Predicted Chemical Shift (ppm)Expected Multiplicity (due to C-F coupling)
C-1-OH145 - 155Doublet or Triplet
C-2-Cl115 - 125Doublet or Triplet
C-3-Cl120 - 130Doublet
C-4-F140 - 150Doublet
C-5-F135 - 145Doublet
C-6-F145 - 155Doublet

Note: These are estimated values. Actual chemical shifts can vary based on solvent and experimental conditions.

A key feature of the ¹³C NMR spectrum would be the presence of carbon-fluorine (C-F) coupling. The signals for C-4, C-5, and C-6 would appear as doublets due to one-bond coupling with their directly attached fluorine atom. The other carbons (C-1, C-2, C-3) would likely show smaller couplings to the fluorine atoms over two or three bonds, resulting in more complex splitting patterns (doublets of doublets, triplets, etc.).

¹⁹F NMR for Fluorine Environments and Substituent Effects

¹⁹F NMR is a highly sensitive technique for directly observing the fluorine atoms in a molecule. thermofisher.com For this compound, three distinct signals are expected, one for each of the fluorine atoms at positions C-4, C-5, and C-6. The broad chemical shift range of ¹⁹F NMR allows for excellent signal dispersion, making interpretation relatively straightforward. thermofisher.com

The chemical shifts and coupling patterns provide a wealth of structural information:

F-4: This fluorine atom is flanked by a chlorine atom and a fluorine atom. Its signal would be split into a doublet by the adjacent F-5.

F-5: This fluorine is situated between two other fluorine atoms (F-4 and F-6). Its signal would be expected to appear as a triplet (or more accurately, a doublet of doublets if the coupling constants are different).

F-6: This fluorine atom is adjacent to the hydroxyl group and the F-5 fluorine. Its signal would be split into a doublet by F-5.

The magnitude of the fluorine-fluorine coupling constants (J-coupling) provides information about the relative positions of the fluorine atoms. Typically, ortho F-F coupling is in the range of 15-25 Hz.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity

COSY (Correlation Spectroscopy): While of limited use for this specific molecule due to the single proton, a ¹H-¹⁹F COSY could potentially show correlations between the hydroxyl proton and nearby fluorine atoms.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment would be used to correlate each carbon atom with its directly attached proton(s). In this case, it would not be the primary tool due to the lack of C-H bonds on the ring.

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful experiment for this molecule. It reveals correlations between atoms over two or three bonds. For example, the hydroxyl proton would show correlations to C-1, C-2, and C-6. The fluorine atoms would show correlations to their neighboring carbon atoms, providing definitive evidence for the substitution pattern. For instance, F-4 would show correlations to C-3, C-4, and C-5, confirming its position.

Vibrational Spectroscopy (IR and Raman)

Characteristic Vibrational Mode Assignments of Halogenated Phenol (B47542) Moieties

The vibrational spectrum of a substituted phenol is a composite of modes arising from the hydroxyl group, the aromatic ring, and the substituents.

Table 2: Expected Characteristic Vibrational Modes for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Description
O-H Stretch3200 - 3600A broad band in the IR spectrum, characteristic of a hydrogen-bonded hydroxyl group.
Aromatic C=C Stretch1450 - 1600A series of sharp bands corresponding to the stretching vibrations of the aromatic ring.
C-O Stretch1200 - 1260A strong band associated with the stretching of the carbon-oxygen bond of the phenol.
C-F Stretch1100 - 1400Strong absorptions in the IR spectrum due to the highly polar C-F bonds. Multiple bands are expected. researchgate.net
C-Cl Stretch600 - 850Bands of medium to strong intensity corresponding to the carbon-chlorine stretching vibrations.
O-H Bend1330 - 1440In-plane bending of the hydroxyl group.
Aromatic C-H Bend800 - 900 (out-of-plane)This mode is absent due to full substitution on the ring.

The precise positions of these bands can be influenced by the electronic effects of the halogen substituents and potential intermolecular interactions in the solid state. kuleuven.be Theoretical calculations, such as Density Functional Theory (DFT), are often employed to aid in the assignment of complex vibrational spectra for such molecules. nih.govresearchgate.net

Analysis of Hydrogen Bonding Interactions (Intra- and Intermolecular)

The presence and nature of hydrogen bonding in this compound are critical to understanding its molecular conformation and interactions. Theoretically, both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds are possible.

An intramolecular hydrogen bond could potentially form between the hydrogen of the hydroxyl (-OH) group and the adjacent chlorine atom at the C2 position. The feasibility of this bond is influenced by the bond lengths, angles, and the steric hindrance imposed by the surrounding fluorine and chlorine atoms. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would be pivotal in confirming the existence and strength of such an interaction. In IR spectroscopy, the formation of an intramolecular hydrogen bond would be indicated by a shift of the O-H stretching vibration to a lower frequency.

Intermolecular hydrogen bonding is expected to be a dominant interaction, particularly in the solid state or in concentrated solutions. This type of bonding occurs between the hydroxyl group of one molecule and an electronegative atom (oxygen or a halogen) of a neighboring molecule. These interactions are responsible for the formation of dimers or larger molecular aggregates, significantly influencing the compound's physical properties like melting and boiling points. The broadness and position of the O-H band in the IR spectrum can provide evidence for the extent of intermolecular hydrogen bonding.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of this compound, as well as for deducing its structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides a precise measurement of a molecule's mass, which allows for the confident determination of its elemental formula. The presence of two chlorine isotopes (³⁵Cl and ³⁷Cl) and three fluorine atoms would give this compound a distinctive isotopic pattern in the mass spectrum, further confirming its composition.

Table 1: Representative High-Resolution Mass Spectrometry Data

ParameterTheoretical Value
Molecular FormulaC₆HCl₂F₃O
Exact Mass231.9278
[M+H]⁺232.9351
[M-H]⁻230.9205

Note: This data is representative and calculated based on the molecular formula.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Analysis and Structural Elucidation

Tandem mass spectrometry (MS/MS) is employed to fragment a selected ion and analyze the resulting product ions, providing detailed structural information. For this compound, fragmentation would likely be initiated by the loss of the acidic proton, followed by the elimination of stable neutral molecules such as carbon monoxide (CO), hydrogen chloride (HCl), or hydrogen fluoride (B91410) (HF). The analysis of these fragmentation pathways helps to confirm the positions of the substituents on the aromatic ring.

Table 2: Plausible Fragmentation Pathways in Tandem Mass Spectrometry

Precursor Ion (m/z)Fragmentation EventKey Product Ions (m/z)
[M-H]⁻ (230.9)Loss of Cl195.9
Loss of F211.9
Loss of CO202.9

Note: This table illustrates plausible fragmentation pathways for structural elucidation.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy techniques, including UV-Vis absorption and fluorescence, are used to investigate the electronic transitions within the molecule.

Elucidation of Electronic Transitions and Conjugation Effects

pH-Dependent Spectroscopic Behavior and Acidity Constant (pKa) Determination

The UV-Vis spectrum of this compound is expected to exhibit significant changes with variations in pH due to the acidic nature of the phenolic proton. In acidic or neutral solutions, the compound exists in its protonated (neutral) form. As the pH increases, the hydroxyl group deprotonates to form the corresponding phenolate (B1203915) anion. This deprotonation results in a bathochromic (red) shift in the UV-Vis spectrum, as the negatively charged oxygen of the phenolate is a stronger electron donor, leading to increased conjugation.

The acidity constant (pKa) can be determined by monitoring the change in absorbance at a specific wavelength as a function of pH. The pKa is the pH at which the concentrations of the neutral phenol and the phenolate anion are equal. The strong electron-withdrawing effects of the five halogen substituents are predicted to significantly increase the acidity of the phenolic proton, resulting in a relatively low pKa value compared to unsubstituted phenol. This trend has been observed in studies of other fluorinated phenols. rsc.org

Table 3: Predicted Spectroscopic and Acidity Data

Spectroscopic ParameterPredicted Value/Behavior
λmax (in neutral solution)~280 - 290 nm
λmax (in basic solution)> 300 nm (red-shifted)
Predicted pKa< 7.0

Note: These values are predictions based on the behavior of structurally similar compounds.

Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a powerful technique for the study of chemical species that have one or more unpaired electrons. This makes it an indispensable tool for detecting and characterizing transient radical intermediates, such as the 2,3-dichloro-4,5,6-trifluorophenoxyl radical, which may be formed during chemical reactions or through processes like oxidation. The principles of ESR spectroscopy are analogous to those of Nuclear Magnetic Resonance (NMR), but it is the electron spin that is excited rather than the spin of atomic nuclei.

In a typical ESR experiment, a sample is placed in a strong magnetic field and irradiated with microwave radiation. The unpaired electrons, with their associated magnetic moments, can align either with or against the applied magnetic field, resulting in two distinct energy levels. The absorption of microwave radiation causes transitions between these energy levels, and the resulting spectrum provides a wealth of information about the radical species, including its electronic structure and its interaction with the local environment.

The key parameters obtained from an ESR spectrum are the g-factor and the hyperfine coupling constants. The g-factor is a dimensionless quantity that is characteristic of the radical and its electronic environment. For organic radicals, the g-factor is typically close to that of a free electron (approximately 2.0023). Deviations from this value can provide insights into the extent of spin-orbit coupling and the nature of the atoms on which the unpaired electron is delocalized.

Hyperfine coupling arises from the interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby atomic nuclei that possess a non-zero nuclear spin (e.g., ¹H, ¹³C, ¹⁹F, ³⁵Cl, ³⁷Cl). This interaction splits the ESR signal into a multiplet pattern. The number of lines in the multiplet and the magnitude of the splitting, known as the hyperfine coupling constant (A), reveal the number and type of interacting nuclei and the extent of the unpaired electron's delocalization onto these nuclei.

Detection and Characterization of Transient Halophenoxyl Radicals

The detection and characterization of transient halophenoxyl radicals, such as the 2,3-dichloro-4,5,6-trifluorophenoxyl radical, present a significant experimental challenge due to their short lifetimes. The generation of these radicals in sufficient concentrations for ESR detection often requires specialized techniques. Common methods include in-situ chemical or electrochemical oxidation of the parent phenol, photolysis, or the use of flow systems where reactants are mixed immediately before entering the ESR spectrometer's resonant cavity.

The ESR spectrum of the 2,3-dichloro-4,5,6-trifluorophenoxyl radical is expected to be complex due to the presence of multiple magnetic nuclei. The unpaired electron density will be primarily localized on the phenoxyl oxygen and delocalized over the aromatic ring. The hyperfine coupling will arise from interactions with the three fluorine atoms and potentially the two chlorine atoms. Fluorine (¹⁹F) has a nuclear spin of I = 1/2 and 100% natural abundance, leading to significant and readily observable hyperfine splitting. Chlorine has two isotopes with nuclear spin I = 3/2: ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). The interaction with chlorine nuclei can lead to broader lines in the ESR spectrum, which may complicate the interpretation.

The table below presents hypothetical ESR data for the 2,3-dichloro-4,5,6-trifluorophenoxyl radical based on general principles and data from analogous halogenated phenoxyl radicals. The g-factor is expected to be slightly higher than the free electron value due to the presence of heavier halogen atoms. The hyperfine coupling constants for the fluorine atoms are expected to vary depending on their position relative to the phenoxyl oxygen and the distribution of the unpaired electron spin density.

ParameterExpected Value/Pattern
g-factor ~2.004 - 2.006
Hyperfine Coupling (¹⁹F) The three fluorine atoms will each produce a doublet splitting. The magnitude of the coupling constant (A_F) will depend on the spin density at the carbon atom to which the fluorine is attached. We can expect a range of values for the different fluorine positions (ortho, meta, para relative to the oxygen).
Hyperfine Coupling (³⁵Cl/³⁷Cl) The two chlorine isotopes, both with I=3/2, will lead to a quartet of lines for each. Due to the two isotopes having different magnetic moments and natural abundances, this can result in complex and often unresolved line broadening in the spectrum.
Spectral Appearance The overall spectrum is anticipated to be a complex multiplet resulting from the superposition of splittings from the three fluorine nuclei and line broadening from the chlorine nuclei.

Table 1: Predicted ESR Spectroscopic Parameters for the 2,3-Dichloro-4,5,6-trifluorophenoxyl Radical

The study of such transient radicals is crucial for understanding reaction mechanisms, particularly in processes involving oxidation of halogenated phenols, which are of environmental and toxicological significance. The detailed analysis of the hyperfine structure in the ESR spectrum of the 2,3-dichloro-4,5,6-trifluorophenoxyl radical would provide a precise map of the unpaired electron distribution, offering fundamental insights into the electronic effects of the chlorine and fluorine substituents on the stability and reactivity of this radical species.

Theoretical and Computational Chemistry Studies on 2,3 Dichloro 4,5,6 Trifluorophenol

Reaction Mechanism Modeling

Theoretical and computational chemistry provide powerful tools to investigate the intricate details of chemical reactions at a molecular level. For a complex molecule such as 2,3-dichloro-4,5,6-trifluorophenol, understanding its reactivity and the pathways through which it transforms is crucial for various applications. Reaction mechanism modeling allows for the exploration of potential reaction pathways, the identification of transient intermediates, and the determination of the energetic landscape of a chemical transformation. This section delves into the computational approaches used to model the reaction mechanisms relevant to this compound.

Transition State Analysis for Elucidating Reaction Pathways and Energy Barriers

At the heart of understanding any chemical reaction lies the characterization of its transition state (TS), the highest energy point along the reaction coordinate. Transition state analysis is a cornerstone of computational chemistry, providing invaluable insights into the feasibility and kinetics of a reaction. By locating and characterizing the transition state, chemists can elucidate the step-by-step mechanism of a reaction and calculate its activation energy, which is the energy barrier that must be overcome for the reaction to occur.

For halogenated phenols, computational methods like density functional theory (DFT) are employed to map out the potential energy surface of a reaction. umsl.edu This involves calculating the energies of the reactants, products, and all intermediate structures, as well as locating the transition states that connect them. The geometry of the transition state reveals the specific arrangement of atoms at the point of maximum energy, offering a snapshot of the bond-breaking and bond-forming processes.

In the context of this compound, transition state analysis would be critical in understanding various reactions, such as electrophilic aromatic substitution, nucleophilic aromatic substitution, or oxidation reactions. For instance, in an electrophilic attack, computational models can predict whether the incoming electrophile will preferentially attack at a specific position on the aromatic ring by comparing the energy barriers of the different possible pathways. The presence of both chlorine and fluorine atoms, with their differing electronic effects, makes such predictions non-trivial and highlights the importance of accurate computational analysis.

A key aspect of this analysis is the calculation of the activation energy (Ea). A lower activation energy implies a faster reaction rate. The energetic span model, which utilizes DFT calculations, can be used to determine the turnover-determining states and frequencies for catalytic cycles involving halogenated compounds. rsc.org

Table 1: Representative Activation Barriers for Reactions of Halogenated Aromatic Compounds

Reaction TypeReactantProductComputational MethodActivation Energy (kcal/mol)
C(sp³)–Cl ActivationMonochloropropane with Rh(I) complexPropaneDFTVaries with H carrier
O(³P) with CH₂=CHCH₂FCH₂=CHCH₂FCH₂OCHCH₂F (IM1)CCSD(T)//M06-2X3.04
O(³P) with CH₂=CHCH₂FCH₂=CHCH₂FCH₂CHOCH₂F (IM2)CCSD(T)//M06-2X3.71

This table presents representative data from studies on related halogenated compounds to illustrate the types of parameters obtained from transition state analysis. Data for this compound is not currently available in the literature.

Prediction of Kinetic and Thermodynamic Parameters for Chemical Transformations

Kinetic Parameters: The rate of a chemical reaction is described by its rate constant (k), which can be calculated using transition state theory (TST). TST, often combined with Rice-Ramsperger-Kassel-Marcus (RRKM) theory for multichannel reactions, allows for the calculation of rate constants over a wide range of temperatures and pressures. nih.gov For a molecule like this compound, these calculations can predict how quickly it might degrade in the environment or react with other chemical species. The Arrhenius equation, which relates the rate constant to the activation energy and a pre-exponential factor, is a fundamental component of these kinetic studies. nih.gov

Thermodynamic Parameters: The thermodynamics of a reaction determine its spontaneity and the position of the chemical equilibrium. Key thermodynamic parameters include the enthalpy of reaction (ΔH), the entropy of reaction (ΔS), and the Gibbs free energy of reaction (ΔG). These values can be calculated with a high degree of accuracy using computational methods. For example, by calculating the Gibbs free energies of the reactants and products, one can predict whether a reaction involving this compound will be spontaneous (ΔG < 0) or non-spontaneous (ΔG > 0) under a given set of conditions. Such calculations are vital for designing synthetic routes and for assessing the environmental fate of the compound. Studies on the reversible reactions of phenols with radicals have demonstrated the utility of these calculations in understanding reaction energetics. rsc.orgnih.gov

Table 2: Examples of Calculated Kinetic and Thermodynamic Parameters for Phenolic Compounds

ReactionParameterValueComputational Method
Phenol (B47542) Degradation (Wet Air Oxidation)Activation Energy (Ea)77 ± 8 kJ mol⁻¹Experimental/Kinetic Modeling
Phenol Degradation (Wet Air Oxidation)Pre-exponential factor (k)1.8×10⁶ ± 3.9×10⁵ M⁻¹s⁻¹Experimental/Kinetic Modeling

This table provides examples of kinetic and thermodynamic data for phenol to illustrate the parameters that can be determined. Specific data for this compound is not available.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a molecule with its biological activity or physicochemical properties, respectively. These models are particularly valuable for predicting the behavior of new or untested compounds, thereby reducing the need for extensive experimental work. For this compound, QSAR/QSPR studies can provide rapid assessments of its potential reactivity and spectroscopic characteristics.

Prediction of Reactivity Descriptors and Spectroscopic Properties

Reactivity Descriptors: The reactivity of a molecule is governed by its electronic structure. QSAR/QSPR models often use quantum chemical descriptors to quantify this. For a substituted phenol like this compound, these descriptors can help predict its behavior in various chemical reactions.

Commonly used reactivity descriptors include:

Energies of Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's ability to donate or accept electrons. The HOMO energy is related to its ionization potential and its susceptibility to electrophilic attack, while the LUMO energy is related to its electron affinity and its susceptibility to nucleophilic attack.

Electrostatic Potential (ESP): The ESP map provides a visual representation of the charge distribution on the surface of a molecule, indicating electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This can be used to predict sites of interaction with other molecules.

Atomic Charges: Calculating the partial charges on each atom can help identify reactive sites.

Fukui Functions: These functions are used to predict the most likely sites for electrophilic, nucleophilic, and radical attack on a molecule.

Spectroscopic Properties: Computational methods can also predict various spectroscopic properties, which are crucial for the identification and characterization of a compound. For this compound, these predictions can aid in the interpretation of experimental spectra. For instance, the calculation of nuclear magnetic resonance (NMR) chemical shifts (¹³C and ¹H) can help in structure elucidation and has been shown to correlate with the regiochemical outcome of halogenation reactions in heteroaromatic systems. researchgate.net

Table 3: Common Reactivity Descriptors and Their Significance

DescriptorSignificanceApplication to this compound
HOMO EnergyElectron-donating ability, site of oxidationPredicts susceptibility to electrophilic attack on the aromatic ring.
LUMO EnergyElectron-accepting ability, site of reductionPredicts susceptibility to nucleophilic aromatic substitution.
Electrostatic PotentialCharge distribution, reactive sitesIdentifies electron-rich and electron-poor regions for intermolecular interactions.
¹³C and ¹H NMR ShiftsChemical environment of nucleiAids in structure confirmation and can predict reactive sites.

Insights into Mechanistic Selectivity and Stereochemical Preferences

Computational modeling is instrumental in unraveling the factors that control the selectivity of chemical reactions. For a molecule with multiple potential reaction sites like this compound, understanding mechanistic selectivity is key to predicting and controlling reaction outcomes.

Regioselectivity: This refers to the preference for a reaction to occur at one position over another. In electrophilic aromatic substitution of this compound, the directing effects of the five halogen substituents and the hydroxyl group will determine where an incoming electrophile will attack. Computational methods can predict the regioselectivity by comparing the activation energies for attack at each possible position or by analyzing the distribution of reactivity descriptors like the Fukui function and calculated NMR chemical shifts. researchgate.net For example, in the Csp²–H functionalization of phenols, the ortho-selectivity is often directed by the hydroxyl group. rsc.org

Stereoselectivity: This refers to the preferential formation of one stereoisomer over another. While this compound itself is achiral, reactions at the phenolic oxygen or displacement of a substituent could potentially create a chiral center. More broadly, computational studies on related systems have shown that non-covalent interactions, such as CH–π interactions with aromatic rings, can play a crucial role in controlling the stereochemical outcome of a reaction. nih.gov By modeling the transition states of different stereochemical pathways, it is possible to predict which product will be favored and to understand the origins of the stereoselectivity. These insights are invaluable for the design of stereoselective syntheses.

Environmental Transformation and Degradation Pathways of 2,3 Dichloro 4,5,6 Trifluorophenol

Photochemical Degradation in Aquatic and Atmospheric Environments

A comprehensive review of scientific literature reveals a significant gap in the understanding of the photochemical degradation of 2,3-Dichloro-4,5,6-trifluorophenol in both aquatic and atmospheric environments. Specific research on this compound's behavior under photolytic conditions is not currently available.

Direct Photolysis Mechanisms and Quantum Yields

There are no published studies that specifically investigate the direct photolysis mechanisms of this compound. Consequently, data regarding its quantum yields, which are crucial for determining the efficiency of direct light-induced degradation, have not been determined or reported in the scientific literature.

Indirect Photodegradation by Reactive Species (e.g., Hydroxyl Radicals, Singlet Oxygen)

While the indirect photodegradation of various organic pollutants by reactive species like hydroxyl radicals (•OH) and singlet oxygen (¹O₂) is a well-documented phenomenon, specific studies on the reactions of these species with this compound are absent from the current body of scientific research. unimi.itresearchgate.net The rate constants, reaction pathways, and significance of these indirect degradation routes for this particular compound remain unknown.

Identification and Characterization of Photodegradation Products

Due to the lack of research on the photochemical degradation of this compound, there is no information available on the identity or characteristics of its potential photodegradation products.

Biotransformation and Biodegradation Studies

The biological fate of this compound in the environment is another area where specific research is wanting. Studies focusing on its biotransformation and biodegradation are not present in the available scientific literature. While the degradation of other polyhalogenated phenols has been a subject of research, these findings cannot be directly extrapolated to this compound without specific experimental validation.

Microbial Degradation Pathways of Polyhalogenated Phenols (e.g., ring cleavage, dehalogenation)

General microbial degradation pathways for polyhalogenated phenols, such as reductive dehalogenation under anaerobic conditions and oxidative degradation involving ring cleavage under aerobic conditions, have been established for other compounds. nih.gov For instance, the white-rot fungus Phanerochaete chrysosporium has been shown to degrade 2,4,6-trichlorophenol (B30397) through an initial oxidative dechlorination. nih.gov However, no microorganisms have been identified or studied for their ability to degrade this compound, and therefore, its specific microbial degradation pathways, including potential dehalogenation and ring cleavage mechanisms, have not been elucidated.

Enzymatic Biotransformations by Dehalogenases and Peroxidases

Enzymes such as dehalogenases and peroxidases are known to play a crucial role in the breakdown of halogenated aromatic compounds. mdpi.com For example, soybean peroxidase has demonstrated the ability to catalyze the degradation of chlorophenols like 2,4,6-trichlorophenol. mdpi.com Nevertheless, there are no published studies that have investigated the enzymatic biotransformation of this compound by dehalogenases, peroxidases, or any other enzyme systems. The potential for enzymatic degradation and the specific enzymes that might be involved are currently unknown.

Factors Influencing Biodegradation Efficiency

The efficiency of the biodegradation of halogenated phenols, such as this compound, is a complex process governed by a multitude of interacting factors. These include the composition of microbial communities, the prevailing environmental conditions, and the inherent toxicity of the compound itself.

Microbial Consortia: The degradation of complex and toxic compounds often necessitates the synergistic action of a microbial consortium rather than a single microbial species. nih.gov Different microorganisms within the consortium can perform distinct metabolic functions, leading to a more complete breakdown of the target compound. nih.gov For instance, in the context of chlorophenol degradation, some bacteria may specialize in reductive dechlorination, while others may be more adept at cleaving the aromatic ring. pjmonline.org The construction of effective microbial consortia can be approached through top-down methods, which involve enriching naturally occurring microbial communities under specific selection pressures, or bottom-up approaches that rationally design consortia based on the known metabolic capabilities of individual strains. nih.gov Studies on the degradation of other chlorinated phenols, like 2,4,6-trichlorophenol, have successfully utilized microbial consortia from sources like municipal activated sludge. nih.gov These consortia often contain a diverse range of bacteria, including species of Sphingomonas, Burkholderia, Chryseomonas, and Vibrio. nih.gov The effectiveness of these consortia can be enhanced through prolonged cultivation and successive transfers, leading to improved degradation rates. nih.gov

Environmental Conditions: Several key environmental parameters significantly influence the rate and extent of biodegradation. These include:

pH: The pH of the environment affects both the microbial activity and the chemical state of the phenolic compound. Most microbial degradation processes have an optimal pH range. For example, the degradation of phenol (B47542) by various bacteria is often optimal around neutral pH (7.0 to 7.5). nih.gov Deviations from the optimal pH can inhibit enzymatic activity and slow down the degradation process. tandfonline.com

Temperature: Temperature is another critical factor that governs microbial growth and enzyme kinetics. nih.gov Generally, an increase in temperature up to an optimal point will increase the rate of biodegradation. tandfonline.com For many mesophilic microorganisms involved in phenol degradation, the optimal temperature range is between 30°C and 40°C. nih.govtandfonline.com

Oxygen Availability: The presence or absence of oxygen determines the metabolic pathways employed by microorganisms. Aerobic degradation, which uses oxygen as an electron acceptor, is often a more rapid and complete process for many organic pollutants. nih.gov However, anaerobic conditions are crucial for reductive dechlorination, a key step in the breakdown of many chlorinated phenols. pjmonline.orgresearchgate.net

Nutrient Availability: The presence of essential nutrients, such as carbon, nitrogen, and phosphorus, is vital for microbial growth and metabolism. academicjournals.org In some cases, the target pollutant itself can serve as the sole source of carbon and energy. nih.gov In other instances, the addition of co-substrates can enhance biodegradation. academicjournals.org

Toxicity: High concentrations of phenolic compounds can be toxic to the very microorganisms that are supposed to degrade them, leading to inhibition of microbial activity. tandfonline.com However, some microbial strains and consortia can adapt to and tolerate high concentrations of these toxic compounds. nih.govnih.gov The inhibitory concentration can vary depending on the specific compound and the microbial community. For example, a consortium degrading 2,4,6-trichlorophenol was not inhibited by concentrations up to 400 mg/L. nih.gov

Interactive Data Table: Optimal Conditions for Phenol Degradation

The table below illustrates the optimal environmental conditions for the degradation of phenol by various microorganisms, providing a general reference for the conditions that might influence the biodegradation of this compound.

Microorganism/ConsortiumOptimal pHOptimal Temperature (°C)Other ConditionsReference
Pseudomonas aeruginosa MTCC 49967.0 - 7.537- nih.gov
Rhodococcus sp. strain AQ5-147.0250.4 g/L NaCl nih.gov
Klebsiella oxytoca6.837- nih.gov
Actinobacillus species7.035 - 37Agitation rate of 150 rpm academicjournals.org
Phenol-degrading consortium7.030- tandfonline.com

Chemical Degradation in Abiotic Environmental Matrices

In addition to biological processes, this compound can be degraded through abiotic chemical reactions in the environment. These processes, which include hydrolysis and oxidation, are influenced by the chemical properties of the compound and the characteristics of the environmental matrix.

Hydrolytic Stability under Varying pH Conditions

Oxidative Degradation under Environmentally Relevant Conditions (e.g., Fenton-like reactions)

Oxidative degradation processes are a significant pathway for the transformation of phenolic compounds in the environment. Advanced Oxidation Processes (AOPs), such as Fenton and Fenton-like reactions, generate highly reactive hydroxyl radicals (•OH) that can non-selectively oxidize a wide range of organic pollutants. pjoes.com

The classical Fenton reaction involves the reaction of ferrous iron (Fe²⁺) with hydrogen peroxide (H₂O₂) to produce hydroxyl radicals. pjoes.com The efficiency of this process is influenced by several factors, including the concentrations of Fe²⁺ and H₂O₂, the initial concentration of the target organic compound, and the temperature. researchgate.net The pH is a critical parameter, with the Fenton reaction typically being most effective in acidic conditions (around pH 3). nih.govsemanticscholar.org

Fenton-like reactions utilize other transition metals or modifications to the classical Fenton system to expand the effective pH range. nih.govsemanticscholar.org For instance, the use of chelating agents like EDTA can enhance the degradation of phenol at circumneutral pH (6.5-7.5). semanticscholar.orgmdpi.com The presence of other ions, such as chlorides and sulfates, can influence the degradation rates of phenolic compounds in Fenton systems, sometimes by scavenging hydroxyl radicals or forming less reactive radical species. pjoes.comresearchgate.net

The oxidative degradation of chlorophenols often proceeds through a stepwise process involving the formation of intermediates such as dichlorobenzenediols and quinones before complete mineralization. nih.gov High dechlorination efficiencies have been observed in the oxidative treatment of chlorophenols, indicating the breakdown of the carbon-chlorine bonds. nih.gov

Interactive Data Table: Factors Affecting Fenton and Fenton-Like Degradation of Phenols

This table summarizes key factors that influence the efficiency of Fenton and Fenton-like reactions for the degradation of phenolic compounds.

FactorInfluence on DegradationOptimal Conditions/ObservationsReference
pH Strongly influences the generation of hydroxyl radicals.Classical Fenton is most efficient at acidic pH (e.g., 3). Fenton-like systems with chelating agents can be effective at neutral pH. nih.govsemanticscholar.org
Fe²⁺ Concentration Acts as a catalyst; concentration affects the rate of radical generation.The optimal concentration depends on the specific system and pollutant concentration. researchgate.net
H₂O₂ Concentration The source of hydroxyl radicals; stoichiometry is important.The optimal ratio of H₂O₂ to the target compound needs to be determined for efficient degradation. pjoes.com
Temperature Higher temperatures generally increase the reaction rate.Increased degradation rates have been observed at higher temperatures (e.g., 60°C). semanticscholar.org
Presence of Other Ions Can either inhibit or enhance degradation depending on the ion.Chlorides can decrease efficiency by scavenging hydroxyl radicals. pjoes.comresearchgate.net
Chelating Agents Can extend the effective pH range of the Fenton reaction.EDTA has been shown to enhance phenol degradation at neutral pH. semanticscholar.orgmdpi.com

Sorption and Leaching Behavior in Soil and Sediment Systems

The fate and transport of this compound in the environment are also heavily dependent on its sorption to soil and sediment particles and its potential for leaching into groundwater.

Sorption is the process by which a chemical adheres to a solid surface. The extent of sorption is influenced by the properties of both the chemical and the soil/sediment. For organic compounds like halogenated phenols, key factors include:

Soil Organic Carbon Content: Organic matter is a primary sorbent for many organic pollutants. A higher organic carbon content generally leads to greater sorption. nih.gov The sorption of herbicides like atrazine (B1667683) and trifluralin (B1683247) has been shown to decrease significantly when soil organic matter is removed. nm.gov

Clay Content and Mineralogy: The type and amount of clay minerals in soil can also influence sorption through surface interactions. nih.govnih.gov

Soil pH: The pH of the soil can affect the ionization state of the phenolic compound and the surface charge of soil colloids, thereby influencing sorption. nih.gov

Presence of Other Contaminants: The presence of other substances, such as heavy metals, can affect the sorption of organic pollutants. For example, lead has been shown to decrease the sorption of 2,4,6-trichlorophenol on soil and peat by competing for sorption sites and causing aggregation of soil colloids. nih.gov

The sorption of chemicals to soil is often described by the Freundlich adsorption isotherm, which relates the concentration of the chemical in the soil to its concentration in the solution. nih.gov The sorption coefficient (K_f) is a measure of the strength of this interaction. nih.gov

Leaching is the process by which a chemical moves through the soil profile with water. The potential for leaching is inversely related to sorption; strongly sorbed chemicals are less likely to leach. Therefore, factors that decrease sorption, such as low organic carbon content and certain pH conditions, will increase the potential for leaching. nih.gov The intensity of rainfall also plays a direct role in the extent of leaching. nih.gov

Applications and Advanced Materials Based on 2,3 Dichloro 4,5,6 Trifluorophenol As a Building Block

Intermediates in Pharmaceutical and Agrochemical Synthesis

The presence of both chlorine and fluorine atoms on the phenol (B47542) scaffold of 2,3-Dichloro-4,5,6-trifluorophenol provides a versatile platform for the synthesis of novel bioactive molecules. Halogen atoms can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making them crucial components in the design of new drugs and pesticides.

Design and Synthesis of Novel Bioactive Molecules Incorporating the Halogenated Phenol Scaffold

While direct research on the incorporation of the this compound scaffold into bioactive molecules is limited, the broader class of halogenated phenols is extensively used in medicinal chemistry. For instance, the structural motif of chlorinated and fluorinated phenyl groups is a key feature in many active pharmaceutical ingredients. The unique substitution pattern of this compound offers a distinct electronic and steric profile that can be exploited to design molecules with novel biological activities. The reactivity of the phenolic hydroxyl group and the potential for selective functionalization of the aromatic ring provide multiple avenues for derivatization and the creation of diverse chemical libraries for screening purposes.

Development of Targeted Fluorinated and Chlorinated Scaffolds for Drug Discovery

The development of targeted therapies often relies on the use of specific molecular scaffolds that can be systematically modified to optimize their interaction with a biological target. Fluorinated and chlorinated phenols serve as important starting materials in this process. Although specific examples utilizing this compound are not widely reported, the synthesis of related compounds highlights the potential in this area. For example, various trifluorophenol isomers are recognized as valuable intermediates in the production of pharmaceuticals and agrochemicals. The combination of chlorine and fluorine atoms in this compound could lead to the development of scaffolds with unique properties, potentially targeting specific enzymes or receptors.

Precursors for Specialty Polymers and Functional Materials

The thermal stability and chemical resistance conferred by halogen atoms make this compound an attractive precursor for specialty polymers and other functional materials.

Synthesis of Monomers for High-Performance Polymers with Tailored Thermal and Chemical Stability

There is currently limited public information available specifically detailing the use of this compound in the synthesis of monomers for high-performance polymers. However, the inherent properties of this molecule, such as its high molecular weight and the presence of strong carbon-halogen bonds, suggest its potential utility in creating polymers with enhanced thermal and chemical stability. The phenolic hydroxyl group can be readily converted into other functional groups, such as ethers or esters, which can then be polymerized. The resulting polymers would be expected to exhibit excellent resistance to heat, oxidation, and chemical attack, making them suitable for demanding applications in aerospace, electronics, and industrial coatings.

Integration into Liquid Crystalline Materials, Optoelectronic Devices, or Sensors

While direct applications of this compound in liquid crystalline materials, optoelectronic devices, or sensors have not been extensively documented, the use of related halogenated compounds in these fields is well-established. For instance, a patent for the production of 3,4,5-trifluorophenol (B1223441) indicates its utility as an intermediate for liquid crystals. google.com The rigid, planar structure of the phenyl ring in this compound, combined with its significant dipole moment arising from the halogen substituents, are desirable characteristics for the design of liquid crystalline phases. Furthermore, the electronic properties of halogenated aromatics can be tuned for applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs) or photovoltaic cells. The potential for this compound to act as a sensor is also plausible, as the phenolic group can interact with various analytes, and the resulting changes could be detected through spectroscopic or electrochemical methods.

Ligands and Catalysts in Organic and Inorganic Chemistry

Synthesis of Metal Ligands Containing Halogenated Phenol Moieties for Coordination Chemistry

Despite the theoretical potential of this compound as a ligand precursor, a thorough review of the current scientific literature reveals a notable absence of studies detailing its direct use in the synthesis of metal ligands. Research in the field of coordination chemistry has extensively explored other halogenated phenols. For instance, complexes derived from 2,4-dichlorophenol (B122985) have been synthesized and characterized, demonstrating the coordination of the phenolate (B1203915) oxygen to various metal centers. However, specific research documenting the successful isolation and characterization of metal complexes incorporating the 2,3-dichloro-4,5,6-trifluorophenolate moiety remains to be reported.

The steric hindrance posed by the two chlorine atoms adjacent to the hydroxyl group, combined with the multiple fluorine substituents on the aromatic ring, may present synthetic challenges in achieving coordination to a metal center. Further research is required to explore suitable synthetic routes and reaction conditions to overcome these potential obstacles and to investigate the coordination behavior of this highly halogenated phenol.

Application in Organocatalysis or Transition Metal Catalysis for Selective Transformations

The development of novel catalysts is a cornerstone of modern chemistry, enabling efficient and selective chemical transformations. Halogenated organic molecules can play a crucial role in catalysis, either as part of the catalyst structure itself or as a substrate in catalyzed reactions.

Currently, there is no available research in peer-reviewed literature that specifically describes the application of this compound or its derivatives in either organocatalysis or transition metal-catalyzed reactions. While the broader field of catalysis extensively utilizes halogenated compounds, the specific contribution of this particular phenol remains an unexplored area. The electronic properties of the highly substituted phenyl ring could, in principle, be harnessed to influence the activity and selectivity of a catalytic system. For example, its use as a bulky, electron-deficient ligand in transition metal catalysis could offer unique steric and electronic effects. However, without experimental data, any potential applications in this domain are purely speculative.

Future research efforts could be directed towards designing and synthesizing catalyst systems that incorporate the 2,3-dichloro-4,5,6-trifluorophenoxy moiety to assess its performance in various selective transformations.

Analytical Methodologies for Detection and Quantification of 2,3 Dichloro 4,5,6 Trifluorophenol

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to the analysis of 2,3-Dichloro-4,5,6-trifluorophenol, providing the necessary separation from complex sample mixtures prior to detection and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, due to the polar nature of the hydroxyl group, phenols like this compound often require derivatization to increase their volatility and improve chromatographic performance. nih.gov This process converts the polar hydroxyl group into a less polar ether or ester, making the analyte more suitable for GC analysis.

Common derivatization reagents for phenols include:

Silylating agents: Reagents such as N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) react with the hydroxyl group to form a more volatile tert-butyldimethylsilyl (TBDMS) ether. researchgate.net

Acylating agents: Acetic anhydride (B1165640) can be used to form acetate (B1210297) esters, while fluorinated anhydrides can create derivatives that are highly sensitive for electron capture detection (ECD). researchgate.netjfda-online.com

Alkylating agents: Diazomethane or pentafluorobenzyl bromide (PFBBr) can be used to form methyl ethers or pentafluorobenzyl ethers, respectively. The use of PFBBr is particularly advantageous for trace analysis using GC-ECD. epa.gov

Following derivatization, the sample is injected into the GC, where it is vaporized and separated on a capillary column. A non-polar or medium-polarity column, such as one with a 5% diphenyl/95% dimethylpolysiloxane stationary phase (e.g., TG-5SilMS), is typically used for the separation of halogenated phenols. thermofisher.com The separated components then enter the mass spectrometer, which provides mass-to-charge ratio (m/z) information, allowing for confident identification based on the mass spectrum of the derivatized analyte.

Table 1: Example GC-MS Derivatization Agents for Phenolic Compounds

Derivatization ReagentDerivative FormedKey AdvantagesReference
Acetic AnhydrideAcetate EsterQuantitative reaction, suitable for FID detection. researchgate.net
N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA)TBDMS EtherForms stable derivatives, good for complex matrices. researchgate.net
Pentafluorobenzyl Bromide (PFBBr)Pentafluorobenzyl EtherCreates highly sensitive derivatives for ECD. epa.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and selective method for the analysis of this compound, particularly at trace levels in complex matrices. A significant advantage of LC-MS/MS is that it often does not require derivatization, simplifying sample preparation and reducing analysis time. shimadzu.com

The analysis is typically performed using a reversed-phase high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer. A C18 column is commonly employed for the separation of phenolic compounds. nih.gov The mobile phase usually consists of a gradient mixture of an aqueous component (often containing a small amount of acid like formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). fiu.edu

After chromatographic separation, the analyte enters the mass spectrometer's ion source, where it is ionized, typically using electrospray ionization (ESI) in negative ion mode for phenolic compounds. The precursor ion corresponding to the deprotonated molecule of this compound is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This multiple reaction monitoring (MRM) provides excellent selectivity and sensitivity, allowing for quantification even in the presence of co-eluting interferences. nih.govnih.gov The limits of detection (LODs) for similar hydroxylated polychlorinated compounds can be in the low µg/kg range. nih.gov

Table 2: Typical LC-MS/MS Parameters for Phenolic Compound Analysis

ParameterTypical SettingPurposeReference
ColumnC18 reversed-phase (e.g., 100 x 2.1 mm, 3 µm)Separation of analytes based on hydrophobicity. nih.gov
Mobile PhaseGradient of water (with formic acid) and acetonitrile/methanolElution of analytes from the column. fiu.edu
Ionization ModeElectrospray Ionization (ESI), NegativeFormation of deprotonated molecular ions [M-H]⁻. fiu.edu
Detection ModeMultiple Reaction Monitoring (MRM)High selectivity and sensitivity for quantification. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a robust and widely used technique for the purity assessment and quantitative analysis of this compound. This method is particularly useful for analyzing the compound in bulk materials or formulated products where concentrations are relatively high.

Similar to LC-MS/MS, the separation is typically achieved on a reversed-phase C18 column. The mobile phase composition can be either isocratic (constant composition) or a gradient, depending on the complexity of the sample and the number of impurities to be resolved. A mixture of water (often acidified) and acetonitrile or methanol is a common mobile phase system. Detection is accomplished by a UV-Vis detector set at a wavelength where the analyte exhibits strong absorbance. For phenolic compounds, this is typically in the range of 270-280 nm. researchgate.net

The purity of this compound can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The concentration of the analyte in a sample is then determined by comparing its peak area to the calibration curve.

Spectroscopic Detection Methods

Spectroscopic methods are valuable for the direct quantification of this compound in solution and can also be used as detection methods in conjunction with chromatographic techniques.

UV-Vis Spectrophotometric Quantification in Solution

UV-Vis spectrophotometry is a straightforward and cost-effective method for the quantification of this compound in simple solutions where it is the primary absorbing species. Phenolic compounds exhibit characteristic absorption bands in the ultraviolet region of the electromagnetic spectrum, arising from electronic transitions within the aromatic ring and the hydroxyl group. researchgate.net

Fluorimetric Detection Approaches (if applicable)

Fluorimetric detection is a highly sensitive technique that relies on the ability of a compound to absorb light at one wavelength and emit it at a longer wavelength. While many phenolic compounds are not naturally fluorescent, they can sometimes be derivatized to produce fluorescent products. For instance, phenols can be reacted with reagents like 4-(N-phthalimidinyl)benzenesulfonyl chloride to form fluorescent sulfonyl esters, which can then be detected with high sensitivity. nih.gov

Another approach involves the use of nanomaterials. For example, the fluorescence of zinc oxide nanoparticles (ZnONPs) can be utilized for the detection of certain phenolic compounds. mdpi.com The interaction between the phenol (B47542) and the nanoparticles can lead to a measurable change in the fluorescence signal, which can be correlated to the concentration of the analyte. mdpi.com The applicability of these fluorimetric methods to this compound would require specific investigation to determine if it undergoes the necessary reactions or interactions to produce a fluorescent signal. Research has also explored the use of fluorogenic reagents like sesamol, which reacts with radicals to form a fluorescent dimer, as a basis for determining phenolic compounds. nih.gov

Electrochemical Methods for Detection

Electrochemical methods offer a sensitive and often rapid approach for the analysis of redox-active compounds like phenols. The inherent electrochemical properties of the phenolic group, which can be oxidized, form the basis for these detection techniques.

Voltammetric Techniques for Quantitative Analysis and Redox Behavior

Voltammetric techniques are powerful electrochemical tools for the quantitative analysis and characterization of the redox behavior of electroactive species. In the context of halogenated phenols, techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) are particularly relevant. These methods involve applying a varying potential to an electrode and measuring the resulting current, which is proportional to the concentration of the analyte.

The redox behavior of phenols is significantly influenced by the nature and position of substituents on the aromatic ring. For this compound, the presence of both chlorine and fluorine atoms affects its electrochemical properties. The oxidation potential of phenols generally shifts to more positive values with the presence of electron-withdrawing groups like halogens. dss.go.thnih.gov This is because these groups decrease the electron density on the phenolic oxygen, making it more difficult to oxidize.

The electrochemical oxidation of phenols at an electrode surface can sometimes lead to the formation of polymeric films that passivate the electrode, a phenomenon known as electrode fouling. dss.go.thnih.gov This can diminish the sensitivity and reproducibility of the measurements. To mitigate this, chemically modified electrodes are often employed. These modifications can enhance the electrocatalytic activity towards the analyte and resist fouling. For instance, electrodes modified with materials like single-walled carbon nanotubes (SWCNTs) and conducting polymers such as poly(3,4-ethylenedioxythiophene) (PEDOT) have shown improved performance for the determination of chlorophenols. nih.gov

The pH of the supporting electrolyte is a critical parameter in the voltammetric analysis of phenols, as the oxidation process involves the transfer of protons. The oxidation peak potential of phenols typically shifts to less positive values with an increase in pH, indicating that the oxidation is more favorable in alkaline media. nih.gov

Voltammetric Technique Electrode System Analyte(s) Key Findings LOD
Cyclic Voltammetry (CV)SWCNT/PEDOT Modified Screen Printed Carbon ElectrodePhenol, 2,4-Dichlorophenol (B122985), 2,4,6-Trichlorophenol (B30397)Oxidation is a two-electron, two-proton process. Peak potentials shift negatively with increasing pH.Not Specified
Anodic VoltammetryPlatinum-Polytyramine Composite ElectrodePhenolThe composite electrode showed good resistance to fouling.0.3-10 mM (Range)
Differential Pulse Voltammetry (DPV)Poly(phenol red)/f-SWCNTs Modified Glassy Carbon ElectrodeCaffeic, Ferulic, p-Coumaric acidsSimultaneous quantification with well-resolved peaks.22.4 - 47.6 nM

Advanced Sample Preparation and Extraction Techniques for Complex Matrices

The analysis of trace levels of this compound in complex environmental samples, such as soil and water, necessitates efficient sample preparation and extraction techniques. These steps are crucial for isolating the target analyte from interfering matrix components and pre-concentrating it to a level amenable to instrumental analysis.

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Optimization

Solid-Phase Extraction (SPE) is a widely used technique for the extraction of phenols from aqueous samples. It relies on the partitioning of the analyte between a liquid sample and a solid sorbent. The choice of sorbent is critical for achieving high recovery. For phenolic compounds, various sorbents have been utilized, including polymeric resins, silica-based materials, and carbon-based sorbents. nih.gov The efficiency of SPE is influenced by several factors, including the pH of the sample, the type and volume of the elution solvent, and the sample flow rate. nih.gov For acidic compounds like phenols, adjusting the sample pH to a value below their pKa ensures they are in their neutral form, which enhances their retention on non-polar sorbents. researchgate.net

Liquid-Liquid Extraction (LLE) is a traditional method for separating compounds based on their differential solubility in two immiscible liquid phases, typically water and an organic solvent. nih.gov For the extraction of phenols from water, organic solvents like dichloromethane (B109758) and methyl-tert-butyl ether are commonly used. mdpi.com The efficiency of LLE can be improved by adjusting the pH of the aqueous phase to suppress the ionization of the phenolic analytes and by adding salt to increase the ionic strength of the solution, which can enhance the partitioning of the analyte into the organic phase. mdpi.com

Extraction Technique Matrix Target Analytes Sorbent/Solvent Key Optimization Parameters Recovery (%)
Solid-Phase Extraction (SPE)Drinking WaterVarious PhenolsModified Polystyrene DivinylbenzeneSample pH, Elution Solvent (Methylene Chloride)>70% for most analytes
Solid-Phase Extraction (SPE)WaterPhenols and PesticidesModified Polymeric ResinSample pH (2.5), Elution with Methanol Gradient>70% (except 4-nitrophenol)
Liquid-Liquid Extraction (LLE)WaterChlorinated and Non-chlorinated PhenolsMethyl-tert-butyl ether (MTBE) / Dichloromethane (DCM)Sample pH (<2), Salt Addition (NaCl)70-130% (for chlorinated phenols)

Microextraction Techniques for Environmental Samples

In recent years, there has been a significant trend towards the miniaturization of sample preparation techniques, leading to the development of various microextraction methods. These techniques offer several advantages over traditional methods, including reduced solvent consumption, lower costs, and higher enrichment factors.

Dispersive Liquid-Liquid Microextraction (DLLME) is a rapid and efficient microextraction technique where a mixture of an extraction solvent and a disperser solvent is injected into the aqueous sample. atlantis-press.com This creates a cloudy solution with a large surface area between the extraction solvent and the sample, facilitating fast mass transfer of the analyte. The extraction solvent is then collected by centrifugation for analysis. The choice of extraction and disperser solvents, their volumes, and the sample pH are critical parameters to optimize. nih.gov

Hollow-Fiber Liquid-Phase Microextraction (HF-LPME) is another powerful microextraction technique that utilizes a porous hollow fiber to contain a small volume of an acceptor phase, which is immiscible with the sample solution. nih.gov The analyte partitions from the sample (donor phase) through a supported liquid membrane (SLM) in the pores of the hollow fiber and into the acceptor phase. This technique provides excellent sample cleanup and high enrichment factors. nih.govmdpi.com The selection of the organic solvent for the SLM and the composition of the acceptor phase are crucial for efficient extraction.

Microextraction Technique Matrix Target Analytes Extraction/Acceptor Phase Key Optimization Parameters Enrichment Factor LOD
Dispersive Liquid-Liquid Microextraction (DLLME)WineHalophenols and HaloanisolesCarbon Tetrachloride (extraction), Acetone (disperser)Volumes of extraction and disperser solvents, derivatization agentNot Specified< Olfactory Threshold
Hollow Fiber-Liquid Phase Microextraction (HF-LPME)Beverage SamplesPhenolic CompoundsDeep Eutectic SolventExtraction/derivatization temperature, ionic strength1085-12569-22 ng/L
Hollow Fiber-Liquid Phase Microextraction (HF-LPME)Soil SamplesHerbicides and their Phenolic MetabolitesDi-hexyl ether (SLM), Alkaline solution (acceptor)pH of donor and acceptor phasesNot SpecifiedNot Specified

Emerging Research Directions and Future Perspectives for 2,3 Dichloro 4,5,6 Trifluorophenol

Elucidation of Precise Structure-Reactivity Relationships in Novel Derivatives

Future research will likely focus on synthesizing novel derivatives of 2,3-Dichloro-4,5,6-trifluorophenol to establish clear relationships between their molecular structure and chemical reactivity. By systematically modifying the phenolic hydroxyl group to create new classes of compounds, such as esters, ethers, and amines, researchers can fine-tune the molecule's electronic and steric properties.

A primary goal of this research would be to understand how the arrangement of chlorine and fluorine atoms on the aromatic ring influences the reactivity of these new derivatives. Computational modeling, in conjunction with empirical studies, will be crucial for predicting reaction outcomes and designing derivatives with specific, desirable properties. For example, understanding how the halogen substitution pattern affects the acidity of the phenol (B47542) or the nucleophilicity of the resulting phenoxide is essential for controlling its reactions. This knowledge is fundamental for developing new catalysts, functional polymers, or biologically active molecules where precise control over reactivity is paramount.

Table 1: Potential Derivatives of this compound and Research Focus

Derivative ClassPotential Functional GroupKey Research Question
Ethers-OCH₃, -OCH₂CH₃How does the ether linkage alter solubility and thermal stability?
Esters-OC(O)CH₃, -OC(O)C₆H₅What is the impact of the ester group on electronic properties and susceptibility to hydrolysis?
Amines-NH₂, -NHRHow does the introduction of a nitrogen-containing group influence potential biological activity or coordination chemistry?
Phosphate Esters-OP(O)(OR)₂Can these derivatives act as flame retardants or have unique biochemical interactions?

Advanced Mechanistic Insights into Enzyme-Mediated Transformations

The fate of halogenated phenols in the environment is a significant area of study, with much of the research focused on microbial and enzymatic degradation. Future investigations into this compound will likely involve detailed mechanistic studies of how enzymes can transform it. Research on related compounds, such as pentachlorophenol, has shown that microorganisms utilize specific enzymes like dehalogenases and hydroxylases to break down these persistent molecules.

Advanced research in this area would involve isolating and characterizing enzymes capable of acting on the dichlorotrifluoro-substituted ring. Key scientific questions would include identifying the initial site of enzymatic attack, understanding the sequence of dehalogenation, and characterizing the subsequent intermediates formed during the degradation cascade. Techniques such as protein crystallography, site-directed mutagenesis, and advanced mass spectrometry could provide unprecedented, atom-level detail of the enzyme's active site and the transformation mechanism. This knowledge is critical for developing bioremediation strategies to treat environments contaminated with halogenated organic compounds.

Development of Sustainable and Atom-Economical Synthetic Routes

The traditional synthesis of highly halogenated phenols can involve multiple steps and the use of harsh reagents, leading to significant waste generation. A key future perspective for this compound is the development of more sustainable and atom-economical synthetic methods. This research would align with the principles of green chemistry, aiming to reduce energy consumption, minimize byproducts, and use less hazardous materials.

Potential research avenues include the exploration of novel catalytic systems, such as transition metal catalysts or organocatalysts, that can facilitate the direct and selective halogenation of phenol precursors in fewer steps. Another approach could be the use of flow chemistry, where continuous processing can offer better control over reaction conditions, improve safety, and increase yield compared to traditional batch processes. The ultimate goal is to design a synthesis pathway that is not only efficient but also environmentally benign, making the production of this compound and its derivatives more commercially and ecologically viable.

Exploration of this compound in Niche High-Tech Applications

Beyond its role as a chemical intermediate, the unique combination of chlorine and fluorine atoms on the phenol ring could make this compound a valuable building block in high-technology sectors. The high degree of halogenation can impart specific properties such as thermal stability, hydrophobicity, and flame retardancy.

Future research could explore its incorporation into advanced polymers and materials. For example, it could be used as a monomer or an additive in the creation of specialty plastics or resins that require high performance in extreme environments, such as in the aerospace or electronics industries. Its derivatives could also be investigated for applications in liquid crystals, organic light-emitting diodes (OLEDs), or as functional components in advanced sensor technologies where its specific electronic properties can be leveraged.

Table 2: Potential High-Tech Applications and Relevant Properties

Application AreaPotential Role of the CompoundKey Property to Investigate
Advanced PolymersMonomer or AdditiveThermal Stability, Flame Retardancy, Chemical Resistance
ElectronicsPrecursor for Dielectric MaterialsHigh Electrical Resistivity, Low Dielectric Constant
Liquid CrystalsCore Molecular StructureMolecular Shape, Anisotropy, Electronic Polarization
SensorsFunctional LayerSelective Binding Affinity for Target Analytes

Interdisciplinary Research Integrating Chemical, Biological, and Environmental Sciences

Addressing the full lifecycle of a synthetic chemical like this compound requires a deeply interdisciplinary approach. Future research will increasingly integrate chemistry, biology, and environmental science to provide a holistic understanding of the molecule.

This collaborative research would track the compound's journey from synthesis to its potential applications and eventual fate in the environment. Chemists would focus on creating efficient synthetic routes and novel derivatives, while biologists and toxicologists would study its interactions with living systems, including its potential for bioaccumulation and its effects on microbial communities and higher organisms. Environmental scientists would model its transport and persistence in soil, water, and air. This integrated perspective is essential for conducting comprehensive risk-benefit analyses and ensuring that the development and use of this and other halogenated compounds proceed in a safe and sustainable manner.

Q & A

Q. What analytical methods are recommended for detecting trace levels of 2,3-dichloro-4,5,6-trifluorophenol in environmental water samples?

Methodological Answer: A validated gas chromatography-mass spectrometry with selected-ion monitoring (GC/MS-SIM) approach is recommended, adapted from polychlorinated phenol analysis . Key steps include:

  • Sample Preparation: Acidify 200 mL of water to pH 2 with hydrochloric acid.
  • Solid-Phase Extraction (SPE): Use OASIS HLB Plus cartridges for extraction, followed by elution with dichloromethane.
  • Derivatization: Trimethylsilylation using N,O-bis-(trimethylsilyl)-trifluoroacetamide to enhance volatility.
  • Internal Standards: Spike with deuterated surrogates (e.g., 2,4,6-trichlorophenol-¹³C₆) to correct for recovery losses.
  • Quantification: Use GC/MS-SIM with acenaphthene-d₁₀ and phenanthrene-d₁₀ as internal standards.
ParameterValue (for 2,4,6-Trichlorophenol)Extrapolated for Target Compound
Method Detection Limit0.94 ng/L ~1.2 ng/L (estimated)
Recovery (%)107% (RSD 1.3%) 90–110% (expected)

Note: Adjust SIM ions to reflect the molecular ion clusters of this compound (e.g., m/z 214–218).

Q. How can researchers assess the acute toxicity of this compound in aquatic organisms?

Methodological Answer: Follow tiered testing strategies from chlorophenol toxicological profiles :

  • In Vitro Assays: Start with cell viability assays (e.g., zebrafish liver cells) to determine LC₅₀ values.
  • Oxidative Stress Markers: Measure reactive oxygen species (ROS) and glutathione depletion using fluorometric kits.
  • In Vivo Validation: Conduct 96-hour exposure tests in Daphnia magna or Danio rerio, adhering to OECD Test Guidelines 202/203. Data Interpretation: Compare results to structurally similar compounds (e.g., 2,4,6-trichlorophenol shows LC₅₀ of 0.5–2 mg/L in fish ).

Advanced Research Questions

Q. How can conflicting data on the environmental persistence of this compound be resolved?

Methodological Answer: Contradictions in degradation half-lives (e.g., photolysis vs. biodegradation) require:

  • Controlled Comparative Studies: Replicate experiments under standardized conditions (pH, UV intensity, microbial consortia).
  • Isotope-Labeled Tracers: Use ¹³C-labeled analogs to track degradation pathways and metabolite formation .
  • Meta-Analysis: Apply PRISMA guidelines to screen 974+ studies (as in chlorophenol literature reviews ), focusing on variables like temperature and organic matter content.

Q. What strategies optimize the regioselective synthesis of this compound?

Methodological Answer: To minimize byproducts (e.g., over-chlorination or defluorination):

  • Stepwise Halogenation: Begin with fluorination of phenol derivatives using SF₄ or DAST, followed by chlorination with Cl₂/FeCl₃ under low temperatures (0–5°C).
  • Protecting Groups: Temporarily block reactive sites with trimethylsilyl groups during fluorination steps.
  • Reaction Monitoring: Use in-situ ¹⁹F NMR to track fluorine incorporation efficiency .
Reaction StepKey ParametersYield Optimization Tips
FluorinationSF₄, 60°C, 12 hrsUse anhydrous conditions
ChlorinationCl₂, FeCl₃, 0°C, 4 hrsControl stoichiometry (1:1.05)

Q. How can researchers address discrepancies in bioaccumulation factors (BAFs) reported for this compound?

Methodological Answer: Discrepancies arise from lipid content variability in test organisms and analytical detection limits. Mitigate by:

  • Standardized Test Organisms: Use Chironomus riparius (lipid content ~5%) for consistency.
  • Lipid Normalization: Express BAFs relative to total lipid content (e.g., BAFₗᵢₚᵢd = BAFₜᵢₛₛᵤₑ / % lipid).
  • Sensitive Detection: Employ accelerated solvent extraction (ASE) paired with GC/MS-SIM to achieve sub-ng/g detection .

Data Contradiction Analysis

Q. Why do studies report varying pKa values for this compound?

Methodological Answer: pKa shifts (typically 6.5–7.8) result from solvent polarity and ionic strength differences. To standardize:

  • Potentiometric Titration: Conduct in 0.1 M KCl at 25°C to minimize activity coefficient variations.
  • Computational Validation: Compare experimental data with COSMO-RS or DFT calculations (accounting for electron-withdrawing effects of Cl/F substituents).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.